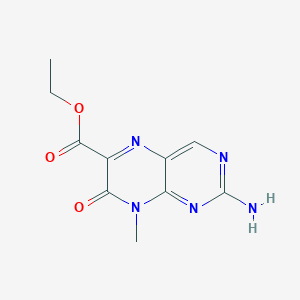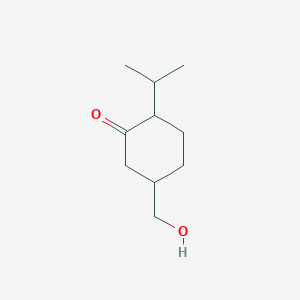
4,7,10,13-Tetraoxahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13-Tetraoxahexadecane is a chemical compound with the molecular formula C₁₂H₂₆O₄. It is a member of the polyether family, characterized by the presence of multiple ether groups in its structure. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7,10,13-Tetraoxahexadecane can be synthesized through the reaction of ethylene glycol with ethylene oxide under controlled conditions. The reaction typically involves the use of a catalyst, such as potassium hydroxide, to facilitate the formation of the polyether chain. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The compound is then purified through distillation and other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13-Tetraoxahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
4,7,10,13-Tetraoxahexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the preparation of various biological assays and experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7,10,13-Tetraoxahexadecane involves its interaction with various molecular targets and pathways. The compound’s ether groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
4,7,10,13-Tetraoxahexadecane can be compared with other polyether compounds, such as:
Polyethylene glycol: Similar in structure but with different chain lengths and properties.
Tetraethylene glycol: Another polyether with a shorter chain length.
Polypropylene glycol: A polyether with different repeating units.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether groups, which confer distinct physical and chemical properties.
Propriétés
Numéro CAS |
77318-45-7 |
|---|---|
Formule moléculaire |
C12H26O4 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C12H26O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
DSPIZZQMSHIZLS-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOCCOCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
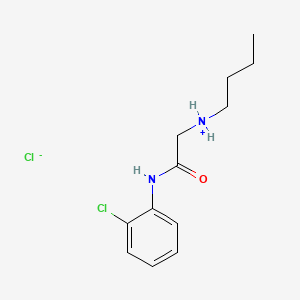
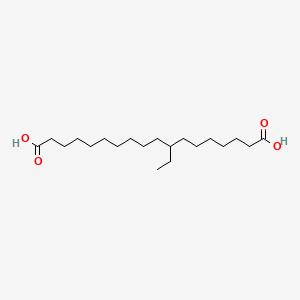
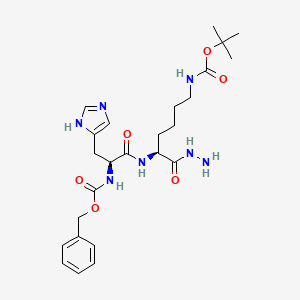
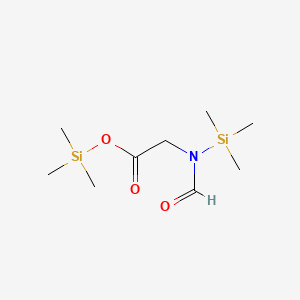
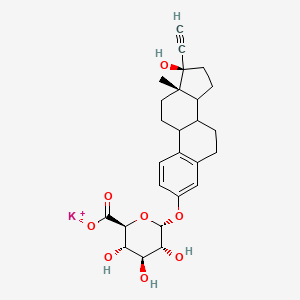

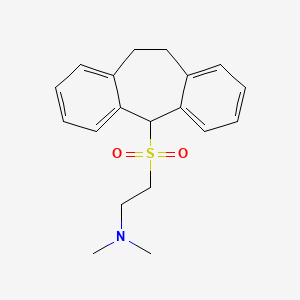
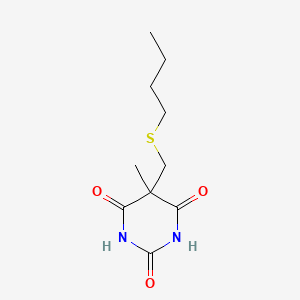
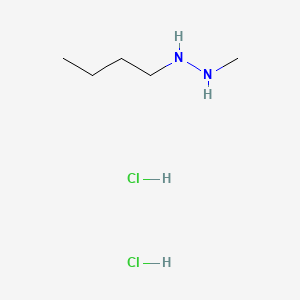
![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
